3-Pyridin-2-ylimidazo[1,2-a]pyrazine
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Overview
Description
3-Pyridin-2-ylimidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an imidazo[1,2-a]pyrazine moiety. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-Pyridin-2-ylimidazo[1,2-a]pyrazine involves an iodine-catalyzed one-pot three-component condensation reaction. This reaction typically involves an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide. The reaction proceeds via a [4 + 1] cycloaddition mechanism, yielding the desired imidazo[1,2-a]pyrazine derivative in good yields at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the iodine-catalyzed synthesis method suggests its potential for industrial applications due to its simplicity, cost-effectiveness, and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-2-ylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed to functionalize the compound.
Substitution: Radical reactions and transition metal catalysis are commonly used for substitution reactions.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Substitution: Transition metal catalysts, radical initiators, and photocatalysts.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be tailored for specific applications in drug development and material science .
Scientific Research Applications
3-Pyridin-2-ylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridin-2-ylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may activate signaling pathways like the PI3K-Akt-mTOR pathway, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused ring system but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring.
Pyrrolopyrazine: Contains a pyrazine ring fused with a pyrrole ring.
Uniqueness
3-Pyridin-2-ylimidazo[1,2-a]pyrazine is unique due to its specific ring fusion and the presence of both pyridine and pyrazine moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8N4 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-pyridin-2-ylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H8N4/c1-2-4-13-9(3-1)10-7-14-11-8-12-5-6-15(10)11/h1-8H |
InChI Key |
CEPBYDDOLAPNJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C3N2C=CN=C3 |
Origin of Product |
United States |
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